2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone
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Overview
Description
2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone typically involves the condensation of 2-thioxo-1,2-dihydro-3H-indol-3-one with N-[3-(trifluoromethyl)phenyl]hydrazine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require the use of a catalyst to facilitate the reaction . Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole nucleus.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Medicine: Due to its biological activities, it is being explored for therapeutic applications in treating various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .
Comparison with Similar Compounds
2-thioxo-1,2-dihydro-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone with distinct applications.
Properties
IUPAC Name |
3-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-indole-2-thiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3S/c16-15(17,18)9-4-3-5-10(8-9)20-21-13-11-6-1-2-7-12(11)19-14(13)22/h1-8,19,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGESQIMITIJLBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)S)N=NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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